

Fadraciclib: A Technical Guide to its Target Proteins and Signaling Pathways

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Compound of Interest

Compound Name: *Fadraciclib*

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Introduction

Fadraciclib (formerly CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3][4]} By targeting these key regulators of cell cycle progression and transcription, **Fadraciclib** represents a promising therapeutic strategy for a range of malignancies, including solid tumors and hematological cancers.^{[1][5]} This technical guide provides an in-depth overview of **Fadraciclib**'s target proteins, its impact on critical signaling pathways, and detailed methodologies for key experimental procedures used in its characterization.

Core Target Proteins and Mechanism of Action

Fadraciclib's primary mechanism of action is the dual inhibition of CDK2 and CDK9.

- **CDK9 Inhibition and Transcriptional Control:** CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, **Fadraciclib** prevents RNAPII phosphorylation, leading to a global suppression of transcription.^{[2][6]} This has a profound impact on the expression of short-lived and highly transcribed genes, many of which are crucial for cancer cell survival and proliferation. Notably, **Fadraciclib** treatment

leads to the rapid downregulation of key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL1) and oncogenic transcription factors like MYC.[6][7] The depletion of these pro-survival factors is a primary driver of **Fadraciclib**-induced apoptosis in cancer cells.

- **CDK2 Inhibition and Cell Cycle Regulation:** CDK2, in association with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. **Fadraciclib**'s inhibition of CDK2 leads to cell cycle arrest, primarily in the G1 phase, particularly in cancer cells that are dependent on CDK2 activity for proliferation.[4] This is especially relevant in tumors with amplification or overexpression of Cyclin E1 (CCNE1).

The synergistic inhibition of both CDK2 and CDK9 positions **Fadraciclib** as a multi-faceted anti-cancer agent, simultaneously halting cell cycle progression and inducing apoptosis through transcriptional disruption.

Quantitative Data Summary

Kinase Selectivity Profile of Fadraciclib

Fadraciclib exhibits high selectivity for CDK2 and CDK9 over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Fadraciclib** against a panel of kinases.

Kinase Target	IC ₅₀ (nM)
CDK2/cyclin A	5
CDK9/cyclin T1	26
CDK5/p25	21
CDK3/cyclin E1	29
CDK7/cyclin H/MAT1	>10,000
CDK4/cyclin D1	>10,000

Data sourced from Frame et al., PLOS One, 2020.

Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Fadraciclib has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal growth inhibition (GI50) values are presented for selected cell lines.

Cell Line	Cancer Type	Key Genetic Features	GI50 (μM)
OCI-AML3	Acute Myeloid Leukemia	0.44 ± 0.01 (72h)	
MOLM-13	Acute Myeloid Leukemia	MLL-AF9	0.25 ± 0.01 (72h)
MV4-11	Acute Myeloid Leukemia	MLL-AF4, FLT3-ITD	0.52 ± 0.01 (72h)
USC-ARK-2	Uterine Serous Carcinoma	CCNE1-overexpressing	0.124 ± 0.058
USC-ARK-7	Uterine Serous Carcinoma	CCNE1-overexpressing	0.124 ± 0.058
CCNE1 low-expressing USC cell lines	Uterine Serous Carcinoma	0.415 ± 0.118	

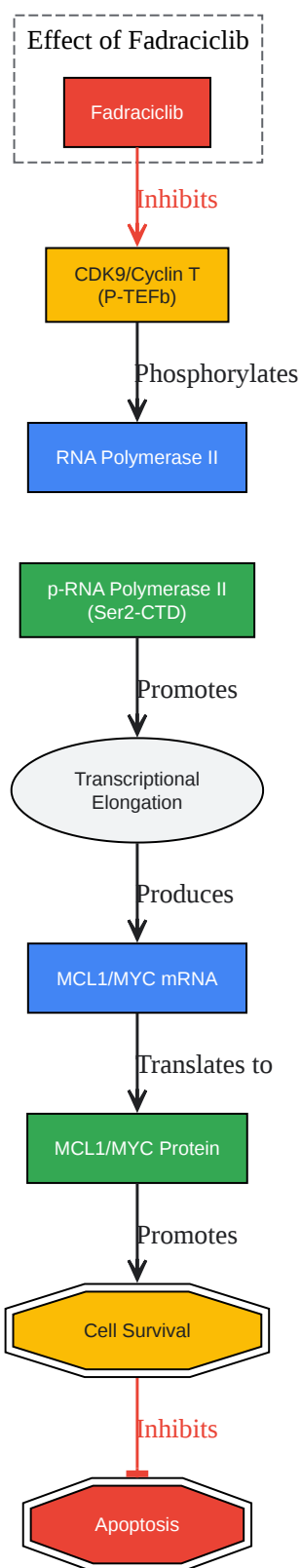
Data for AML cell lines sourced from a 2021 study on the interrogation of **Fadraciclib** in AML.

[6] Data for USC cell lines sourced from MedChemExpress product information.[3]

Signaling Pathways and Experimental Workflows

Fadraciclib's Impact on the CDK9-RNAPII-MCL1/MYC Signaling Pathway

The following diagram illustrates the mechanism by which **Fadraciclib** inhibits the CDK9-mediated transcription of key pro-survival genes.

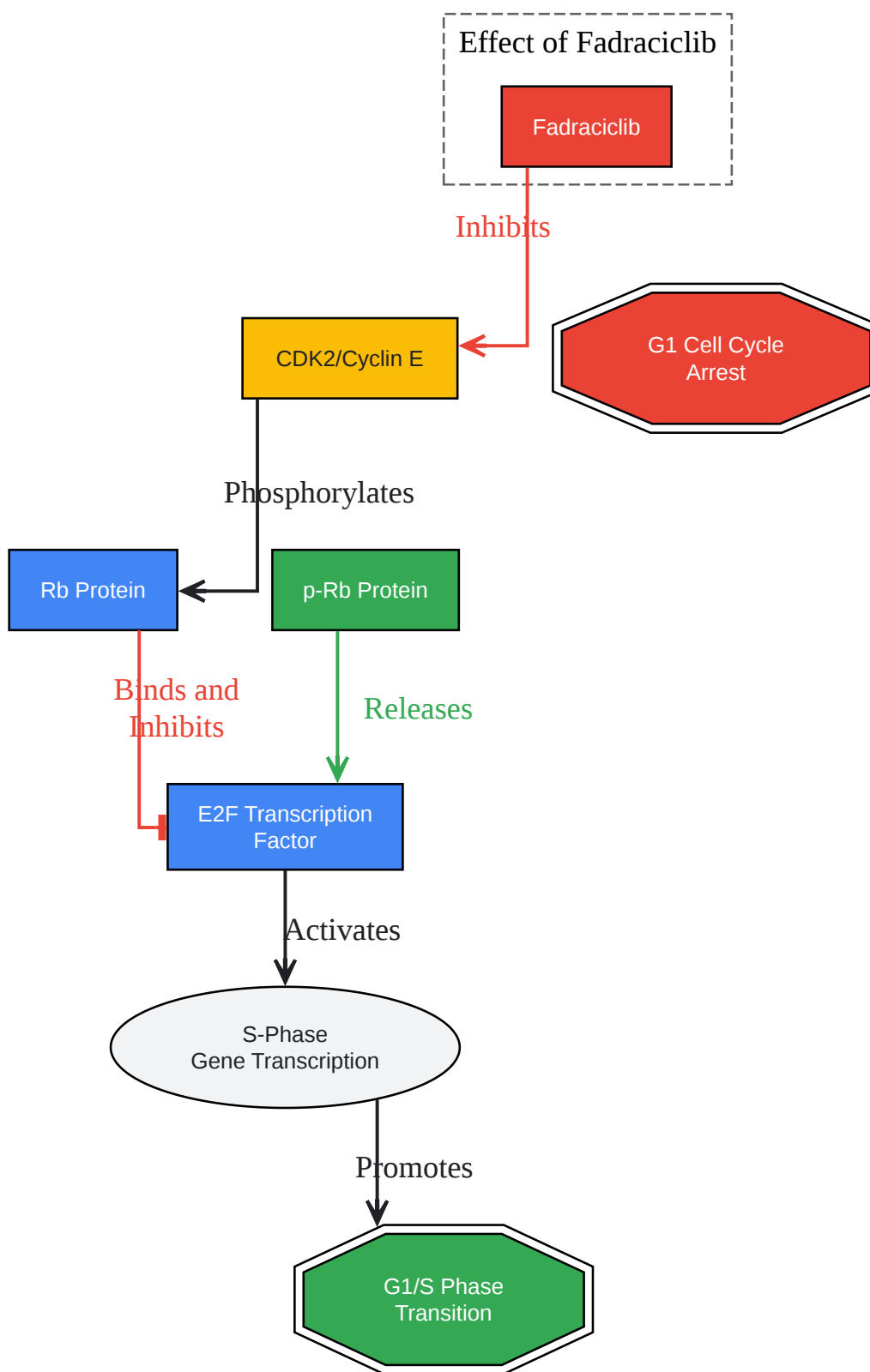


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Caption: **Fadraciclib** inhibits CDK9, preventing RNAPII phosphorylation and subsequent transcription of MCL1 and MYC, leading to apoptosis.

Fadraciclib's Impact on the CDK2-Cell Cycle Signaling Pathway

The following diagram illustrates **Fadraciclib**'s role in disrupting the G1/S transition of the cell cycle through CDK2 inhibition.

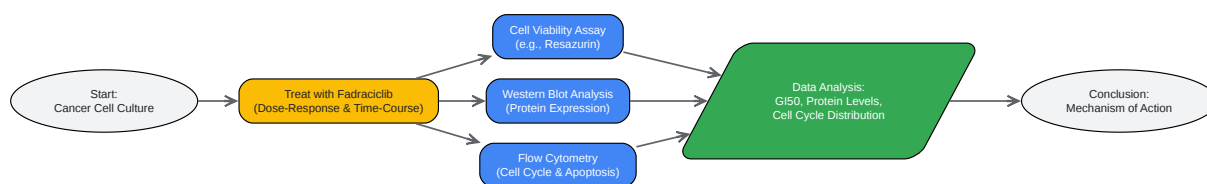


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Caption: **Fadraciclib** inhibits CDK2, preventing Rb phosphorylation, which leads to G1 cell cycle arrest.

Experimental Workflow for Assessing Fadraciclib's Cellular Effects

The following diagram outlines a typical experimental workflow to characterize the effects of **Fadraciclib** on cancer cells.



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Caption: A standard workflow to evaluate **Fadraciclib**'s impact on cancer cell viability, protein expression, and cell cycle progression.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Fadraciclib** against CDK2 and CDK9.

Methodology:

- Reagents and Materials:
 - Recombinant human CDK2/cyclin A and CDK9/cyclin T1 enzymes.

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- ATP at a concentration approximating the K_m for each enzyme.
- Substrate peptide (e.g., a derivative of the retinoblastoma protein for CDK2).
- **Fadraciclib** serially diluted in DMSO.
- 384-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:
 - Dispense kinase and substrate in kinase buffer into the wells of a 384-well plate.
 - Add serially diluted **Fadraciclib** or DMSO (vehicle control) to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
 - Calculate the percentage of kinase inhibition for each **Fadraciclib** concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (Resazurin Reduction) Assay

Objective: To determine the anti-proliferative effect of **Fadraciclib** on cancer cell lines.

Methodology:

- Reagents and Materials:

- Cancer cell lines of interest.
- Complete cell culture medium.
- **Fadraciclib**.
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).[8]
- 96-well clear-bottom black plates.
- Fluorescence plate reader.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **Fadraciclib** or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).
 - Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.[8]
 - Measure the fluorescence of the reduced resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]
 - Subtract the background fluorescence from wells containing medium and resazurin only.
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Determine the GI50 value by plotting the percentage of viability against the log of **Fadraciclib** concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of **Fadraciclib** on the expression and phosphorylation status of key target proteins.

Methodology:

- Reagents and Materials:
 - Cancer cell lines.
 - **Fadraciclib**.
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels and running buffer.
 - Transfer buffer and PVDF membranes.
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
 - Primary antibodies against p-RNAPII (Ser2), total RNAPII, MCL1, MYC, p-Rb, total Rb, cleaved PARP, and a loading control (e.g., β -actin or GAPDH).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.
 - Imaging system.
- Procedure:
 - Seed cells and treat with **Fadraciclib** or DMSO for the desired time points.
 - Harvest and lyse the cells in ice-cold lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Fadraciclib is a promising dual CDK2 and CDK9 inhibitor with a well-defined mechanism of action that involves the disruption of cell cycle control and the induction of apoptosis through transcriptional suppression of key oncogenic drivers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in this class of targeted therapies. Further investigation into **Fadraciclib**'s efficacy in various cancer models and in combination with other anti-cancer agents is warranted to fully realize its therapeutic potential.

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